2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
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Overview
Description
2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is an organic compound that features a bromine atom, a benzamide group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the brominated pyrazole derivative with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- 2-iodo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
Uniqueness
2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions that other halogens may not. This can result in different biological activities and chemical reactivities compared to its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
2-bromo-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c17-15-7-2-1-6-14(15)16(21)19-12-9-18-20(10-12)11-13-5-3-4-8-22-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPMOLTZFGJCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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